7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
The compound 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a derivative of quinolone carboxylic acid, which is a class of compounds known for their antibacterial properties. This particular derivative is an impurity found in the industrial synthesis of ciprofloxacin, a widely used antibiotic .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2-dihydroquinoline-3-carboxylic acid with piperazine in an aqueous medium. During the synthesis of ciprofloxacin, this compound is formed as a byproduct. The study of its formation is crucial for optimizing the synthesis process of ciprofloxacin to minimize impurities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a cyclopropyl group and a piperazine moiety attached to a quinolone core. The quinolone nucleus is a bicyclic system that consists of a benzene ring fused to a pyridine ring, with a keto group at the 4-position and a carboxylic acid group at the 3-position. The chlorine atom at the 7-position and the piperazine at the 6-position are key substituents that influence the compound's reactivity and properties .
Chemical Reactions Analysis
The reactivity of this compound is influenced by the electron-withdrawing groups such as the carboxylic acid and keto groups, as well as the electron-donating piperazine ring. These functional groups can participate in various chemical reactions, including nucleophilic substitution and cyclization, which are relevant to the synthesis of quinolone antibiotics .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting and decomposition points, solubility, and dissociation behavior, are important for the crystallization and purification processes in the industrial production of ciprofloxacin. The solubility of the compound is affected by ionic strength, temperature, and pH, and these parameters can be optimized to improve the yield and purity of ciprofloxacin. The study of these properties provides insights into the compound's stability and behavior in different environments .
Scientific Research Applications
Reactivity and Impurity Profile
A study investigated the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2-dihydroquinoline-3-carboxylic acid with piperazine in water, leading to the formation of ciprofloxacin and an impurity identified as 1-cyclopropyl-7-chloro-6-piperazinyl-4-oxo-1,2-dihydroquinoline-3-carboxylic acid (U. R. Kalkote et al., 1996).
Physicochemical Properties
Research on the physicochemical properties of cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a main impurity in ciprofloxacin manufacture, highlighted its significance in improving ciprofloxacin's crystallization and purification process (Yin Qiuxiang, 2002).
Antimicrobial Studies
Several studies have synthesized compounds from this chemical and tested them for antimicrobial activities. For instance, compounds synthesized from this chemical exhibited significant antibacterial and antifungal activities, with some demonstrating greater efficacy than standard drugs (N. Patel & S. D. Patel, 2010). Similarly, novel fluoroquinolone-based 4-thiazolidinones synthesized from this chemical showed antifungal and antibacterial properties (N. Patel & S. D. Patel, 2010).
Photochemical Properties
A study on the photochemistry of this compound, specifically ciprofloxacin, in aqueous solutions revealed low-efficiency substitution reactions and other minor processes upon irradiation, highlighting its photochemical stability under certain conditions (M. Mella, E. Fasani, & A. Albini, 2001).
Synthesis and Structure-Activity Relationships
Research into the synthesis and structure-activity relationships of various derivatives of this compound, such as ciprofloxacin derivatives, has been conducted to explore their antimicrobial potency and potential as therapeutic agents. Some studies focused on synthesizing novel derivatives and evaluating their anti-proliferative effects on human cancer cell lines (Narva Suresh et al., 2013).
Novel Antimycobacterial Activities
Studies on novel derivatives synthesized from this compound have demonstrated significant antimycobacterial activities, both in vitro and in vivo, against various strains of Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (P. Senthilkumar et al., 2009).
Anticancer Potential
Research on ciprofloxacin hybrids indicated notable in vitro biological activities, some comparable or even superior to reference drugs, especially against certain bacterial strains. This underscores their potential as antimicrobial agents (Xiao-Long Gu et al., 2015).
properties
IUPAC Name |
7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10/h7-10,19H,1-6H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKOKYODRILRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)N4CCNCC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
133210-96-5 | |
Record name | 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133210965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-CHLORO-1-CYCLOPROPYL-4-OXO-6-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPG5846EWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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